molecular formula C9H9F2NO3 B13569429 Methyl 3-amino-4-(difluoromethoxy)benzoate

Methyl 3-amino-4-(difluoromethoxy)benzoate

Cat. No.: B13569429
M. Wt: 217.17 g/mol
InChI Key: LCEMBOBEHVOLKJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid and contains both amino and difluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate typically involves the reaction of 3-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, advanced purification methods such as chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both amino and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .

Biological Activity

Methyl 3-amino-4-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H8F2NO3\text{C}_9\text{H}_8\text{F}_2\text{N}\text{O}_3

This compound features a difluoromethoxy group, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms often increases lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours). The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those responsible for DNA replication and repair.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that control cell growth and apoptosis.
  • Oxidative Stress Induction : The difluoromethoxy group may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 3-amino-4-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,12H2,1H3

InChI Key

LCEMBOBEHVOLKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)N

Origin of Product

United States

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